BMS-599626 Hydrochloride

Description

Properties

IUPAC Name |

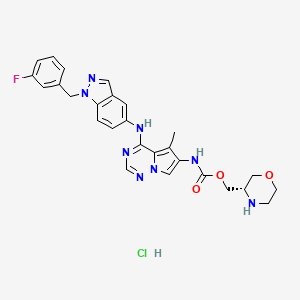

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSSRGSHIJMMN-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677373 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873837-23-1 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to BMS-599626 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] This technical guide provides an in-depth exploration of the mechanism of action of BMS-599626, summarizing key preclinical data, outlining experimental methodologies, and visualizing its impact on cellular signaling pathways. The information presented herein is intended to support further research and development efforts in the field of oncology.

Core Mechanism of Action: A Pan-HER Inhibitor

BMS-599626 exerts its anti-tumor activity primarily by inhibiting the kinase activity of HER1 (also known as epidermal growth factor receptor, EGFR) and HER2 (also known as ErbB2).[2][3] Biochemical studies have revealed that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms.[2] It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This dual inhibition leads to the abrogation of downstream signaling pathways crucial for tumor cell proliferation, survival, and differentiation.[2]

A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER family members.[2] In tumor cells where HER1 and HER2 are co-expressed, the formation of HER1/HER2 heterodimers is a significant driver of tumor growth. BMS-599626 has been shown to inhibit this heterodimerization, providing an additional layer of anti-tumor activity.[2]

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of BMS-599626 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of HER Family Kinases

| Target Kinase | IC50 (nM) |

| HER1 (EGFR) | 20[2][4][5][6][7] |

| HER2 | 30[2][4][5][6][7] |

| HER4 | 190[4][5][6][7] |

Table 2: Cellular Proliferation Inhibition in HER-Dependent Tumor Cell Lines

| Cell Line | Tumor Type | HER Status | IC50 (µM) |

| Sal2 | Murine Salivary Gland | CD8-HER2 fusion | 0.24[2][4] |

| BT474 | Human Breast | HER2 amplified | 0.31[4] |

| N87 | Human Gastric | HER2 amplified | 0.45[4] |

| KPL-4 | Human Breast | HER2 amplified | 0.38[4] |

| GEO | Human Colon | HER1 overexpressing | 0.90[4] |

| PC9 | Human Lung | EGFR mutant | 0.34[4] |

Table 3: Inhibition of Downstream Signaling Components

| Cell Line | Signaling Molecule | IC50 (µM) |

| Sal2 | Receptor Autophosphorylation | 0.3[7] |

| Sal2 | MAPK Phosphorylation | 0.22[7] |

| GEO | HER1 Phosphorylation (EGF-stimulated) | 0.75[2][7] |

| N87 | HER2 Phosphorylation | 0.38[5] |

| N87 | MAPK Phosphorylation | 0.35[5] |

| N87 | AKT Phosphorylation | 0.35[5] |

Signaling Pathway Inhibition

BMS-599626 effectively blocks the activation of key downstream signaling cascades initiated by HER1 and HER2. Upon ligand binding (in the case of HER1) or through overexpression/heterodimerization, HER receptors undergo autophosphorylation, creating docking sites for adaptor proteins and initiating signaling through pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. By inhibiting the initial receptor phosphorylation, BMS-599626 effectively shuts down these pro-survival and proliferative signals.

Figure 1: Simplified signaling pathway of HER1/HER2 and inhibition by BMS-599626.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BMS-599626.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of BMS-599626 against purified HER family kinases.

Methodology:

-

Enzyme Source: Recombinant HER1, HER2, and HER4 cytoplasmic domains expressed in and purified from Sf9 insect cells.[4]

-

Reaction Mixture: The assays are typically performed in a 96-well plate format. Each well contains the purified kinase, a substrate (e.g., poly(Glu/Tyr) 4:1), ATP (including a radiolabeled tracer like [γ-33P]ATP), and varying concentrations of BMS-599626.[4] The reaction buffer consists of Tris-HCl (pH 7.4), MgCl2 or MnCl2, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of a stop buffer containing EDTA or by spotting the reaction mixture onto a filter membrane. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of BMS-599626 is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of BMS-599626 on the growth of HER-dependent cancer cell lines.

Methodology:

-

Cell Culture: Tumor cell lines are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[4]

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[4]

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of BMS-599626 or vehicle control (DMSO).

-

Incubation: The cells are incubated for a period of 72 hours.[4]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP content (e.g., CellTiter-Glo).[4] The absorbance or luminescence is read using a plate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a non-linear regression model.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of BMS-599626 on the phosphorylation status of HER receptors and downstream signaling proteins.

Methodology:

-

Cell Treatment: Cells are seeded in larger culture dishes and grown to a specified confluency. They are then serum-starved for a period (e.g., 24 hours) to reduce basal signaling.

-

Stimulation and Inhibition: Cells are pre-treated with various concentrations of BMS-599626 for a defined time (e.g., 1-2 hours) before being stimulated with a ligand such as EGF (for HER1-expressing cells) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-MAPK, MAPK).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.

Figure 2: General experimental workflow for the evaluation of a kinase inhibitor like BMS-599626.

Conclusion

This compound is a potent and selective pan-HER inhibitor that effectively abrogates signaling from HER1 and HER2.[2] Its mechanism of action involves the direct inhibition of receptor kinase activity, leading to the suppression of critical downstream pathways and the inhibition of tumor cell proliferation.[2] Furthermore, its ability to disrupt HER1/HER2 heterodimerization provides an additional therapeutic advantage in tumors driven by this interaction.[2] The preclinical data strongly supported the clinical development of BMS-599626 for the treatment of cancers with HER1 or HER2 dysregulation.[2] This comprehensive overview of its mechanism of action provides a solid foundation for researchers and clinicians working on targeted cancer therapies.

References

- 1. certara.com [certara.com]

- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Discovery and Development of BMS-599626 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, with particular activity against HER1 (EGFR) and HER2. Developed by Bristol Myers Squibb, BMS-599626 emerged from a focused discovery program aimed at identifying dual HER1/HER2 inhibitors for the treatment of solid tumors. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of BMS-599626 hydrochloride. It details the compound's mechanism of action, key quantitative data from various studies, and the experimental protocols utilized in its evaluation. Despite promising preclinical and early clinical results, the development of BMS-599626 was ultimately discontinued. This document serves as a valuable resource for researchers in the field of oncology drug discovery and development.

Discovery History

The discovery of BMS-599626 was the result of a structure-activity relationship (SAR) study of a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1][2][3]triazine-6-carbamates.[2] The goal of this medicinal chemistry effort was to identify a dual inhibitor of HER1 and HER2 with excellent biochemical potency and kinase selectivity. Through systematic modifications of the lead compound, researchers at Bristol Myers Squibb successfully identified BMS-599626 (compound 13 in the original publication) as a clinical candidate with a favorable pharmacokinetic profile and robust in vivo activity in HER1 and HER2-driven tumor models.

While a detailed, step-by-step synthesis is not publicly available, the core structure consists of a pyrrolotriazine scaffold linked to a substituted indazole and a carbamate (B1207046) side chain.

Development History

BMS-599626 entered preclinical development, demonstrating significant antitumor activity in a range of cell line and patient-derived xenograft models. Based on these promising preclinical findings, the compound advanced into Phase I clinical trials for the treatment of patients with advanced solid malignancies expressing HER1 or HER2.

A Phase I, open-label, dose-escalation trial (NCT00207012) was initiated in May 2004 to evaluate the safety, tolerability, and recommended dose of orally administered BMS-599626. The trial enrolled 45 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 600 mg/day. Dose-limiting toxicities observed at 660 mg/day included grade 3 elevation of hepatic transaminases and QTc interval prolongation. The most common drug-related adverse events were diarrhea, anorexia, asthenia, and skin rash. In this study, eleven patients experienced stable disease for four months or longer.

Another Phase I trial (NCT00979173) was initiated in November 2009 to investigate BMS-599626 in combination with other agents for the treatment of glioma.

Despite showing a manageable safety profile and evidence of target engagement and disease stabilization in the Phase I setting, the development of BMS-599626 was ultimately discontinued. The specific reasons for the termination of its development are not explicitly detailed in publicly available resources.

Mechanism of Action

BMS-599626 is a selective inhibitor of the HER family of receptor tyrosine kinases, with high affinity for HER1 (EGFR) and HER2. It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2. By binding to the kinase domain of these receptors, BMS-599626 blocks their autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis.

The primary signaling cascades inhibited by BMS-599626 include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in cancer cells that are dependent on HER1 and/or HER2 signaling.

Furthermore, preclinical studies have shown that BMS-599626 can enhance the radiosensitivity of cancer cells by promoting G1 cell cycle arrest and inhibiting DNA repair mechanisms.

A secondary, and perhaps serendipitous, mechanism of action was also identified. BMS-599626 was found to be a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which is a key contributor to multidrug resistance in cancer. By inhibiting ABCG2, BMS-599626 can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are substrates of this transporter.

Data Presentation

Biochemical and Cellular Potency

| Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Cellular IC50 (µM) |

| HER1 (EGFR) | Kinase Assay | 20 | 2 | GEO | 0.75 |

| HER2 | Kinase Assay | 30 | 5 | N87 | 0.38 |

| HER4 | Kinase Assay | 190 | - | - | - |

| VEGFR2 | Kinase Assay | >10,000 | - | - | - |

| c-Kit | Kinase Assay | >10,000 | - | - | - |

| Lck | Kinase Assay | >10,000 | - | - | - |

| MEK | Kinase Assay | >10,000 | - | - | - |

| Sal2 (CD8-HER2) | Receptor Autophosphorylation | - | - | Sal2 | 0.3 |

| Sal2 (CD8-HER2) | MAPK Phosphorylation | - | - | Sal2 | 0.22 |

| N87 | MAPK Phosphorylation | - | - | N87 | 0.35 |

| N87 | Akt Phosphorylation | - | - | N87 | 0.35 |

In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | HER1/HER2 Status | IC50 (µM) |

| Sal2 | Murine Salivary Gland | HER2 Overexpression | 0.24 |

| BT474 | Human Breast | HER2 Amplified | 0.31 |

| N87 | Human Gastric | HER2 Amplified | 0.45 |

| KPL-4 | Human Breast | HER2 Amplified | 0.38 |

| HCC1954 | Human Breast | HER2 Amplified | 0.34 |

| GEO | Human Colon | HER1 Overexpression | 0.90 |

| PC9 | Human Lung | HER1 Mutant | 0.34 |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for BMS-599626 in rats and dogs is not extensively published. However, the discovery publication notes a favorable pharmacokinetic profile which supported its selection as a clinical candidate. Generally, for orally administered small molecule kinase inhibitors, key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are determined in these species to predict human pharmacokinetics.

Clinical Pharmacokinetics (Phase I)

| Parameter | Observation |

| Cmax | Increased with dose |

| Exposure (AUC) | Increased with dose |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Methodology:

-

Recombinant HER1, HER2, and HER4 cytoplasmic domains were expressed in and purified from Sf9 insect cells.

-

Kinase reactions were performed in a final volume of 50 µL containing 10 ng of purified enzyme, 1.5 µM poly(Glu/Tyr) (4:1) substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.

-

BMS-599626 was added at various concentrations.

-

Reactions were incubated for 1 hour at 27°C.

-

Reactions were terminated by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA.

-

108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid was added to precipitate acid-insoluble proteins.

-

Precipitated proteins were collected on GF/C Unifilter plates.

-

Incorporation of radioactive phosphate (B84403) was quantified by liquid scintillation counting.

-

IC50 values were determined by nonlinear regression analysis.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of BMS-599626 on various cancer cell lines.

Methodology:

-

Cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were seeded at a density of 1,000 cells per well in 96-well plates and allowed to adhere for 24 hours.

-

BMS-599626 was serially diluted in culture medium and added to the wells. The final DMSO concentration was kept at ≤ 1%.

-

Cells were incubated with the compound for 72 hours.

-

Cell viability was determined using the CellTiter96 kit, which measures the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

For some cell lines, a [3H]thymidine incorporation assay was used to measure proliferation.

-

IC50 values were calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of BMS-599626.

Methodology:

-

Human tumor cell lines (e.g., GEO, KPL-4, N87, BT474, A549) were subcutaneously implanted into the flank of athymic nude mice.

-

Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

BMS-599626 was administered orally, once daily, at doses ranging from 60 to 240 mg/kg for a specified duration (e.g., 14 days).

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health were monitored throughout the study.

-

At the end of the study, tumors were excised and weighed, and may have been used for further pharmacodynamic analysis (e.g., Western blotting for target modulation).

Visualizations

Caption: Simplified HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Caption: Development workflow of BMS-599626 from in vitro studies to clinical trials.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery and Preclinical Evaluation of [4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626), a Selective and Orally Efficacious Inhibitor of Human Epidermal Growth Factor Receptor 1 and 2 Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-599626 Hydrochloride: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626 Hydrochloride, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] It demonstrates high affinity for HER1 (EGFR) and HER2, with lesser activity against HER4, and exhibits significant selectivity over a broad range of other kinases.[2][3] By inhibiting the autophosphorylation of these receptors, BMS-599626 effectively abrogates downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4] This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells that overexpress HER1 and/or HER2. Preclinical studies in various xenograft models have demonstrated its anti-tumor activity, and it has undergone phase I clinical trials to evaluate its safety and pharmacokinetic profile in patients with advanced solid tumors.[4][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][3][4][6]triazin-6-yl]carbamate hydrochloride[3] |

| Synonyms | AC480 Hydrochloride, BMS-599626 HCl[1] |

| CAS Number | 873837-23-1[4] |

| Molecular Formula | C₂₇H₂₈ClFN₈O₃[4] |

| Molecular Weight | 567.01 g/mol [4] |

| SMILES | O=C(OC[C@H]1NCCOC1)NC2=CN(C3=C2C)N=CN=C3NC4=CC5=C(C=C4)N(CC6=CC(F)=CC=C6)N=C5.Cl[4] |

| PubChem CID | 10437018[3] |

| Property | Value |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in DMSO (≥29.05 mg/mL), insoluble in ethanol (B145695) and water[1] |

| Storage | 4°C, sealed storage, away from moisture[4] |

Mechanism of Action and Signaling Pathway

BMS-599626 is a pan-HER inhibitor that primarily targets HER1 (EGFR) and HER2.[2] The binding of ligands, such as EGF, to these receptors induces their dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that are critical for cell growth and survival.

BMS-599626 acts as a tyrosine kinase inhibitor (TKI), competing with ATP for the binding site in the kinase domain of HER1 and HER2. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[4] The inhibition of these pathways leads to the downregulation of proteins involved in cell cycle progression (e.g., cyclins D and E) and the upregulation of pro-apoptotic factors, ultimately resulting in the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Caption: HER1/HER2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

| HER1 (EGFR) | 20[2] |

| HER2 | 30[2] |

| HER4 | 190[2] |

| VEGFR2 | >100-fold less potent than HER1/2[2] |

| c-Kit | >100-fold less potent than HER1/2[2] |

| Lck | >100-fold less potent than HER1/2[2] |

| MEK | >100-fold less potent than HER1/2[2] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Sal2 (CD8-HER2 fusion) | Murine Salivary Gland | Receptor Autophosphorylation: 0.3, MAPK Phosphorylation: 0.22[4] |

| GEO | Colon | HER1 Phosphorylation: 0.75[4] |

| N87 | Gastric | HER2 Phosphorylation: 0.38, MAPK & Akt Phosphorylation: 0.35[4] |

| Various HER1/2 dependent lines | - | Proliferation: 0.24 - 1[4] |

Table 3: In Vivo Antitumor Activity

| Xenograft Model | Dosing Regimen | Outcome |

| Sal2 | 60-240 mg/kg, p.o., daily for 14 days | Dose-dependent inhibition of tumor growth[4] |

| GEO | p.o., daily for 14 days | Inhibition of tumor growth[4] |

| KPL4, BT474, N87 (HER2 amplified) | Not specified | Antitumor activity[4] |

| A549, L2987 (HER1-overexpressing) | Not specified | Antitumor activity[4] |

| HN5 | Pre- and during irradiation | Improved radioresponse[4] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific experimental conditions. For replication of published results, consulting the original articles is highly recommended.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of BMS-599626 against a target kinase.

Materials:

-

Recombinant HER1 or HER2 kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP, [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the kinase substrate, and the diluted inhibitor.

-

Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Western Blot for HER2 Phosphorylation

This protocol outlines the steps to assess the effect of BMS-599626 on HER2 phosphorylation in cultured cells.

Caption: A typical workflow for Western blot analysis of HER2 phosphorylation.

Materials:

-

HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-HER2, anti-total-HER2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-HER2 overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total HER2 and a loading control to normalize the phospho-HER2 signal.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of BMS-599626 on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium

-

This compound

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the anti-tumor efficacy of BMS-599626 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

HER2-positive cancer cell line

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of HER1 and HER2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, involving the inhibition of key cell signaling pathways, makes it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical efficacy and potential combination therapies is warranted.

References

Unveiling the Molecular Takedown: A Technical Guide to BMS-599626 Hydrochloride's Target Engagement

For Immediate Release

[City, State] – [Date] – In a significant stride for oncology research and drug development, a comprehensive technical guide has been compiled, detailing the target protein and binding affinity of BMS-599626 Hydrochloride (also known as AC480). This document offers an in-depth analysis of the compound's mechanism of action, providing researchers, scientists, and drug development professionals with critical data and experimental insights.

This compound is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) family of kinases, demonstrating significant activity against HER1 (EGFR) and HER2.[1][2][3][4][5] This technical guide elucidates the specifics of its binding affinity, outlines the experimental protocols used to determine these interactions, and visualizes the intricate signaling pathways affected by this inhibitor.

Target Profile and Binding Affinity

This compound primarily targets HER1 (EGFR) and HER2, with a secondary, less potent activity against HER4.[1][3][4][6] The compound exhibits distinct mechanisms of inhibition for its primary targets; it is an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[6] The binding affinities, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are summarized below.

| Target Protein | Binding Affinity (IC50) | Inhibition Constant (Ki) |

| HER1 (EGFR) | 20 nM[1][3], 22 nM[5] | 2 nM[6] |

| HER2 | 30 nM[1][3], 32 nM[5] | 5 nM[6] |

| HER4 | 190 nM[1][3][4][5][6] | Not Reported |

The selectivity of this compound is noteworthy, with over 100-fold less potency against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[1][3][4]

Cellular Activity and Downstream Signaling Inhibition

The inhibitory action of this compound on HER1 and HER2 effectively abrogates downstream signaling pathways crucial for tumor cell proliferation and survival. In cellular assays, it has been shown to inhibit the proliferation of various tumor cell lines that are dependent on HER1 and/or HER2 signaling, with IC50 values generally ranging from 0.24 to 1 µM.[2][3]

Specifically, in Sal2 cells, which express a CD8-HER2 fusion protein, BMS-599626 resulted in the inhibition of receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[1][3] In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM and nearly completely inhibited EGF-dependent MAPK signaling at 0.8 µM.[1][3] Furthermore, in N87 gastric tumor cells with HER2 gene amplification, treatment with BMS-599626 led to the inhibition of HER2 phosphorylation (IC50 = 0.38 µM) and downstream MAPK and AKT phosphorylation (IC50 = 0.35 µM for both).[1][3]

The diagram below illustrates the signaling pathway inhibited by BMS-599626.

Experimental Protocols

The determination of the binding affinity and cellular activity of this compound involves a series of well-defined experimental protocols.

HER Kinase Assays

Objective: To determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Methodology:

-

Protein Expression and Purification: The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography. HER2 is expressed as an untagged protein and purified by ion-exchange chromatography.[6]

-

Kinase Reaction: The kinase assays are performed in a reaction mixture containing the purified kinase domain, a peptide substrate, ATP, and varying concentrations of BMS-599626.

-

Detection: The phosphorylation of the substrate is measured, typically using a radioactive filter binding assay or a fluorescence-based method.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following workflow visualizes the key steps in the HER kinase assay.

Cell Proliferation Assays

Objective: To assess the effect of BMS-599626 on the proliferation of tumor cell lines.

Methodology:

-

Cell Culture: Tumor cell lines expressing HER1 and/or HER2 are maintained in appropriate culture media.[6]

-

Cell Seeding: Cells are plated in 96-well plates at a specific density and allowed to attach overnight.[6]

-

Compound Treatment: Cells are treated with a range of concentrations of BMS-599626 for a specified period (e.g., 72 hours).[6]

-

Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.[6]

-

Data Analysis: The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.

This in-depth guide provides a foundational understanding of this compound's interaction with its target proteins. The presented data and methodologies are intended to support further research and development in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

BMS-599626 Hydrochloride: A Pan-HER Inhibitor Targeting Key Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626 Hydrochloride, also known as AC480, is a potent, selective, and orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] This technical guide provides an in-depth overview of the signaling pathways modulated by BMS-599626, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows. The primary targets of BMS-599626 are HER1 (EGFR) and HER2, with a secondary activity against HER4.[1][2][3][4][5] By inhibiting these receptors, BMS-599626 effectively abrogates downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][2][6] Additionally, this compound has been shown to antagonize the function of the ABCG2 multidrug resistance transporter, suggesting a potential role in overcoming chemotherapy resistance.[7][8]

Core Signaling Pathways Intervened by BMS-599626

BMS-599626 exerts its anti-tumor effects by primarily targeting the HER family of receptor tyrosine kinases. This family consists of four members: HER1 (EGFR), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). These receptors play a pivotal role in cell signaling, and their aberrant activation is a hallmark of many cancers.

Inhibition of HER1 (EGFR) and HER2 Signaling

BMS-599626 is a potent inhibitor of both HER1 and HER2.[1][2][3] It has been identified as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] This dual inhibition is critical as it can block both homodimer and heterodimer signaling, particularly the potent HER1/HER2 heterodimers that are significant drivers of tumor growth.[6][9][10] Upon ligand binding (for HER1) or through overexpression (for HER2), these receptors dimerize and undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades.

BMS-599626 effectively inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[1][2]

Downstream Signaling Cascades

The inhibition of HER1 and HER2 phosphorylation by BMS-599626 leads to the suppression of two major downstream signaling pathways:

-

The Ras/Raf/MEK/MAPK Pathway: This pathway is crucial for cell proliferation. BMS-599626 has been shown to inhibit the phosphorylation of MAPK (mitogen-activated protein kinase), a key component of this pathway.[1][2][11]

-

The PI3K/Akt/mTOR Pathway: This pathway is vital for cell survival and proliferation. Treatment with BMS-599626 leads to the inhibition of Akt phosphorylation.[1][12] However, the inhibition of Akt signaling can sometimes be partial, suggesting that other upstream signals might also activate this pathway.[1][2]

The collective inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and a reduction in the expression of key cell cycle proteins such as cyclins D and E, and phosphorylated Rb.[1][12]

Inhibition of the ABCG2 Transporter

Beyond its effects on the HER signaling network, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2).[7][8] ABCG2 is a multidrug resistance (MDR) protein that actively pumps a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their efficacy. BMS-599626 inhibits the ATPase activity of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs and sensitizing cancer cells to their effects.[7][8] This suggests a potential application for BMS-599626 in combination therapies to overcome drug resistance.

Quantitative Data

The inhibitory activity of BMS-599626 has been quantified in various biochemical and cell-based assays.

Table 1: Biochemical Inhibition of HER Family Kinases by BMS-599626

| Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |

| HER1 (EGFR) | 20[1][3], 22[5][11] | 2[1] | ATP-competitive |

| HER2 | 30[1][3], 32[5][11] | 5[1] | ATP-noncompetitive |

| HER4 | 190[1][2][3] | - | - |

Table 2: Cellular Inhibition by BMS-599626

| Cell Line | Assay | IC50 (µM) |

| Sal2 (CD8-HER2 fusion) | Receptor Autophosphorylation | 0.3[1][2][11] |

| Sal2 (CD8-HER2 fusion) | MAPK Phosphorylation | 0.22[1][2][11] |

| GEO (HER1 overexpressing) | HER1 Phosphorylation | 0.75[1][2] |

| GEO (HER1 overexpressing) | MAPK Phosphorylation | 0.8[1][2] |

| N87 (HER2 amplified) | HER2 Phosphorylation | 0.38[1][2] |

| N87 (HER2 amplified) | MAPK Phosphorylation | 0.35[1][2] |

| N87 (HER2 amplified) | Akt Phosphorylation | 0.35[1][2] |

Table 3: Inhibition of Tumor Cell Proliferation by BMS-599626

| Cell Line | Cancer Type | IC50 (µM) |

| Sal2 | Murine Salivary Gland | 0.24[1] |

| KPL-4 | Human Breast | 0.38[1] |

| BT474 | Human Breast | 0.31[1] |

| N87 | Human Gastric | 0.45[1] |

| GEO | Human Colon | 0.90[1] |

| PC9 | Human Lung | 0.34[1] |

Experimental Protocols

In Vitro HER Kinase Assay

This protocol outlines the methodology used to determine the biochemical potency of BMS-599626 against HER family kinases.

Objective: To measure the IC50 values of BMS-599626 for HER1, HER2, and HER4.

Materials:

-

Recombinant HER1, HER2, and HER4 kinases (e.g., as GST-fusion proteins).

-

Substrate: Poly(Glu/Tyr) (4:1).

-

[γ-33P]ATP.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA.

-

BMS-599626 (serially diluted).

-

Stop Buffer: 0.3 M EDTA, 2.5 mg/mL BSA.

-

5% Trichloroacetic acid (TCA) with 3.5 mM ATP.

-

GF/C Unifilter plates.

Procedure:

-

Prepare reaction mixtures in a 50 µL volume containing the assay buffer, 10 ng of HER1 or HER4 GST-fusion protein or 150 ng of partially purified HER2, and 1.5 µM poly(Glu/Tyr) substrate.[1]

-

Add serially diluted BMS-599626 or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the kinase reaction by adding 1 µM ATP and 0.15 µCi [γ-33P]ATP.[1]

-

Incubate the reactions at 27°C for 1 hour.[1]

-

Terminate the reactions by adding 10 µL of stop buffer, followed by 108 µL of the TCA/ATP mixture to precipitate the acid-insoluble proteins.[1]

-

Transfer the reaction mixtures to GF/C Unifilter plates.

-

Wash the plates to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes the method to assess the effect of BMS-599626 on the phosphorylation of HER receptors and downstream signaling proteins in cultured cells.

Objective: To determine the IC50 values for the inhibition of receptor and downstream protein phosphorylation.

Materials:

-

Cancer cell lines (e.g., Sal2, GEO, N87).

-

Cell culture medium (e.g., RPMI 1640) with 10% FBS.

-

BMS-599626.

-

Lysis Buffer: supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: Phospho-HER1, Phospho-HER2, Phospho-MAPK, Phospho-Akt, and their corresponding total protein antibodies.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting membranes (e.g., PVDF).

-

ECL detection reagents.

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of BMS-599626 for 1-2 hours.

-

For HER1 phosphorylation, stimulate the cells with EGF for a short period (e.g., 10 minutes) before lysis.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein.

-

Quantify the band intensities and calculate the IC50 for phosphorylation inhibition.

ABCG2 ATPase Activity Assay

This protocol details the procedure to measure the effect of BMS-599626 on the ATPase activity of the ABCG2 transporter.

Objective: To determine if BMS-599626 inhibits the ATP hydrolysis activity of ABCG2.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2.

-

Assay Buffer: 50 mM MOPS-Tris, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM ouabain, 2 mM DTT.

-

BMS-599626.

-

ATP.

-

Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric assay.

Procedure:

-

Pre-incubate the ABCG2-containing membrane vesicles with various concentrations of BMS-599626 or a known inhibitor/vehicle control in the assay buffer at 37°C.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding SDS.

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

The difference in Pi released in the presence and absence of a known ABCG2 substrate (e.g., sulfasalazine) represents the ABCG2-dependent ATPase activity.

-

Determine the effect of BMS-599626 on this activity.

Visualizations

Signaling Pathway Diagrams

Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Caption: Inhibition of ABCG2-mediated drug efflux by BMS-599626.

Experimental Workflow Diagram

Caption: Workflow for an in vitro HER kinase inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cloud-clone.com [cloud-clone.com]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 5. raybiotech.com [raybiotech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

The Pharmacokinetics and Pharmacodynamics of BMS-599626 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626 Hydrochloride, also known as AC480, is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] Specifically, it is a pan-HER inhibitor with high selectivity for HER1 (EGFR) and HER2.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BMS-599626, summarizing key preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.

Pharmacodynamics

BMS-599626 exerts its biological effects by inhibiting the kinase activity of HER family members, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.

In Vitro Potency and Selectivity

BMS-599626 is a highly potent inhibitor of HER1 and HER2, with significantly less activity against HER4 and other kinases.[3][4]

| Target | IC50 (nM) |

| HER1 (EGFR) | 20[3][4] |

| HER2 | 30[3][4] |

| HER4 | 190[3][4] |

| Table 1: In vitro inhibitory activity of BMS-599626 against HER family kinases. |

Cellular Activity

The compound has demonstrated potent anti-proliferative activity against a variety of human tumor cell lines that are dependent on HER1 and/or HER2 signaling.

| Cell Line | Tumor Type | IC50 (µM) |

| Sal2 | Salivary Gland | 0.24 |

| BT474 | Breast | 0.31 |

| KPL-4 | Breast | 0.38 |

| N87 | Gastric | 0.45 |

| GEO | Colon | 0.90 |

| A549 | Non-Small Cell Lung | Not specified |

| L2987 | Non-Small Cell Lung | Not specified |

| Table 2: Anti-proliferative activity of BMS-599626 in various cancer cell lines. Data for A549 and L2987 indicates antitumor activity was observed, but specific IC50 values were not provided in the searched sources.[4] |

Mechanism of Action and Signaling Pathway

BMS-599626 inhibits the autophosphorylation of HER1 and HER2, which in turn blocks the activation of downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways.[2][4] This leads to cell cycle arrest and inhibition of tumor growth.[5]

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provides the primary source of human pharmacokinetic data for BMS-599626.[1][3]

| Dose | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Tmax (h) | Terminal Half-life (h) |

| 100 mg (single dose) | 162 (geometric mean) | 2920 (mean) | 1-8 (median 2) | ~20 |

| 100 mg (Day 8) | 352 (geometric mean) | 9050 (mean) | Not Reported | Not Reported |

| 100 mg (Day 21) | 377 (geometric mean) | 8300 (mean) | Not Reported | Not Reported |

| 200 mg | Exposure increase was linear from 100 mg | Not Reported | Not Reported | Not Reported |

| 320 mg - 660 mg | Cmax and exposure increased with dose | Not Reported | Not Reported | Not Reported |

| Table 3: Pharmacokinetic parameters of BMS-599626 in patients with advanced solid tumors.[1][3] |

The pharmacokinetic analysis from the Phase I trial demonstrated that the maximum concentration (Cmax) and overall exposure (AUC) to BMS-599626 increased with the administered dose.[1] The terminal half-life of approximately 20 hours supports a once-daily dosing regimen.[3] There was no significant accumulation of the drug over time with daily dosing.[3]

Experimental Protocols

In Vitro HER Kinase Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Methodology:

-

Recombinant Kinase: Utilize purified recombinant HER1, HER2, or HER4 kinase domains.

-

Substrate: Employ a generic tyrosine kinase substrate such as poly(Glu/Tyr).

-

Test Compound: Prepare serial dilutions of this compound.

-

Kinase Reaction:

-

In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), combine the recombinant kinase, poly(Glu/Tyr) substrate, and the test compound.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 20 minutes).

-

-

Detection:

-

Terminate the reaction by spotting the mixture onto a filter membrane (e.g., phosphocellulose).

-

Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of BMS-599626 and determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol describes the determination of the anti-proliferative effects of BMS-599626 on cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., BT474, N87, GEO) in appropriate media and conditions.

-

Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of BMS-599626 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of HER Pathway Inhibition

This protocol details the procedure to assess the effect of BMS-599626 on the phosphorylation of HER family receptors and downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Culture HER-dependent cancer cells and treat with BMS-599626 at various concentrations and for different time points.

-

For HER1 (EGFR) inhibition studies, cells can be stimulated with EGF.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of HER1, HER2, Akt, and MAPK.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with antibodies against the total forms of the proteins of interest (total HER1, total HER2, total Akt, total MAPK) and a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a potent and selective pan-HER inhibitor with well-characterized pharmacodynamic effects on HER-driven signaling pathways. Its pharmacokinetic profile supports oral administration with a once-daily dosing schedule. The data summarized in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for cancers dependent on HER1 and/or HER2 signaling.

References

- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. certara.com [certara.com]

- 3. ascopubs.org [ascopubs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Off-Target Profile of BMS-599626 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and orally bioavailable small molecule inhibitor primarily targeting the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically HER1 (EGFR) and HER2 (ErbB2).[1][2][3] Its therapeutic potential lies in its ability to abrogate HER1 and HER2 signaling, thereby inhibiting the proliferation of tumor cells dependent on these pathways.[3] While exhibiting high selectivity for its primary targets, a thorough understanding of its off-target effects is crucial for a comprehensive safety and efficacy assessment in preclinical and clinical development. This technical guide provides an in-depth overview of the known off-target effects of BMS-599626 Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

On-Target and Off-Target Kinase Activity

BMS-599626 demonstrates high affinity for HER1 and HER2, with significantly lower potency against other kinases. The selectivity profile, based on available biochemical assays, is summarized in the table below.

| Target Kinase | IC50 (nM) | Selectivity vs. HER1 (Fold) | Selectivity vs. HER2 (Fold) |

| HER1 (EGFR) | 20 | 1 | 1.5 |

| HER2 (ErbB2) | 30 | 0.67 | 1 |

| HER4 (ErbB4) | 190 | 9.5 | 6.3 |

| VEGFR2 | >2000 | >100 | >66.7 |

| c-Kit | >3000 | >150 | >100 |

| Lck | >3000 | >150 | >100 |

| MEK | >3000 | >150 | >100 |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from multiple sources.[2][3]

While BMS-599626 is reported to be highly selective when tested against a broad panel of diverse protein kinases, comprehensive kinome scan data is not publicly available. The existing data indicates a favorable selectivity profile with a greater than 100-fold selectivity against key kinases such as VEGFR2, c-Kit, Lck, and MEK.[3]

Interaction with ABCG2 Transporter

A significant off-target activity of BMS-599626 is its potent inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, a protein implicated in multidrug resistance (MDR) in cancer. This inhibition is observed at concentrations that are non-cytotoxic. By blocking the efflux function of ABCG2, BMS-599626 can sensitize cancer cells to ABCG2 substrate chemotherapeutic drugs like mitoxantrone (B413) and topotecan.

Signaling Pathways

HER1/HER2 Signaling Inhibition

BMS-599626 exerts its primary therapeutic effect by inhibiting the autophosphorylation of HER1 and HER2, which in turn blocks downstream signaling cascades, principally the MAPK and PI3K/AKT pathways. This leads to the inhibition of cell proliferation and survival.

References

Navigating the Physicochemical Landscape of BMS-599626 Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of BMS-599626 Hydrochloride (also known as AC480), a potent and selective inhibitor of the human epidermal growth factor receptors HER1 (EGFR) and HER2. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on the compound's behavior in various solvents and conditions, outlines key experimental methodologies, and illustrates relevant biological and experimental pathways.

Core Compound Profile

BMS-599626 is a small molecule, orally bioavailable pan-HER tyrosine kinase inhibitor.[1] It has been investigated in clinical trials for the treatment of advanced solid tumors expressing EGFR and/or HER2.[1] Its hydrochloride salt form is the subject of this guide.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | AC480 Hydrochloride |

| Molecular Formula | C₂₇H₂₈ClFN₈O₃ |

| Molecular Weight | 567.01 g/mol |

| CAS Number | 873837-23-1 |

| Mechanism of Action | Inhibitor of HER1 (EGFR) and HER2 kinases |

Signaling Pathway of BMS-599626

BMS-599626 exerts its therapeutic effect by inhibiting the phosphorylation of HER1 and HER2, which in turn blocks downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and reduced proliferation of cancer cells that are dependent on these pathways.

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. Available data indicates high solubility in organic solvents like DMSO but limited solubility in aqueous media.

Quantitative Solubility Data

| Solvent / System | Solubility | Molar Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 176.36 mM | Requires sonication. Fresh DMSO is crucial as hygroscopic DMSO reduces solubility. | MedChemExpress[2] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL | ≥ 5.18 mM | In vivo formulation. | MedChemExpress[3] |

| 10% DMSO >> 90% corn oil | ≥ 2.75 mg/mL | ≥ 5.18 mM | In vivo formulation. | MedChemExpress[3] |

| Aqueous Media | Slightly soluble to insoluble (<1 mg/mL) | - | Specific pH and buffer conditions not specified. | Selleck Chemicals[4] |

Stability Profile

The stability of this compound is a key consideration for its storage and handling. The compound exhibits limited stability in solution at ambient temperatures, necessitating fresh preparation for experimental use.

Storage and Stability Data

| Form | Solvent / Condition | Storage Temperature | Duration | Notes | Source |

| Powder | Solid | -20°C | 3 years | - | Selleck Chemicals[4] |

| Solution | (Presumably DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture. | MedChemExpress[2][5] |

| Solution | (Presumably DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture. | MedChemExpress[2][6] |

| Solution | General | - | - | Solutions are generally unstable; prepare fresh before use. | Selleck Chemicals[4] |

Note: Specific degradation kinetics and photostability data for this compound are not publicly available. Standard ICH guidelines for photostability testing should be followed for formal evaluation.[7][8]

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, this section outlines standard methodologies for determining solubility and stability that are applicable to this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Key Steps:

-

Preparation: An excess amount of this compound powder is added to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH levels, or organic solvents).

-

Equilibration: The resulting slurry is agitated in a temperature-controlled shaker or rotator for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Separation: The saturated solution is carefully separated from the excess solid material. This is commonly achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm) that does not bind the compound.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve is used for accurate quantification.

Stability Assessment: HPLC-Based Method

Stability studies are conducted to understand the degradation of the compound over time under specific conditions (e.g., in different solvents, at various temperatures, or under light exposure).

Key Steps:

-

Method Development: A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent this compound peak from any potential degradation products and formulation excipients.

-

Sample Preparation: A solution of this compound is prepared at a known concentration in the solvent of interest.

-

Incubation: The solution is stored under controlled stress conditions. For example, in an accelerated stability study, samples might be stored at elevated temperatures (e.g., 40°C) and humidity (e.g., 75% RH). For photostability, samples are exposed to a controlled light source as per ICH Q1B guidelines.[7]

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot of the solution is withdrawn and analyzed by the HPLC method.

-

Data Analysis: The peak area of the parent compound is recorded at each time point. The percentage of the remaining compound is calculated relative to the initial (time zero) concentration. This data can be used to determine the degradation kinetics and predict the shelf-life of the solution.

Conclusion

This compound is a promising therapeutic agent whose physicochemical properties are crucial for its successful development and application. This guide summarizes the currently available public data, highlighting its high solubility in DMSO and its limited stability in solution, which necessitates careful handling and storage. The provided general experimental protocols offer a framework for researchers to conduct their own detailed investigations into the solubility and stability of this compound under their specific experimental conditions. Further studies are warranted to fully characterize its solubility in various aqueous buffers and its degradation pathways under different stress conditions.

References

- 1. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Initial in-vitro studies on BMS-599626 Hydrochloride

An In-Depth Technical Guide to the Initial In-Vitro Studies of BMS-599626 Hydrochloride

Introduction

BMS-599626, also known as AC480, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2][3] Specifically, it targets HER1 (EGFR) and HER2, with a lesser potency for HER4.[4][5][6][7] This technical guide provides a comprehensive overview of the initial in-vitro studies that characterized the biochemical and cellular activity of BMS-599626, establishing its mechanism of action and its potential as an antineoplastic agent. The focus is on the quantitative data, experimental methodologies, and the key signaling pathways affected by the compound.

Mechanism of Action

BMS-599626 functions as a pan-HER inhibitor, targeting the ATP-binding site of the intracellular kinase domain of HER1 and HER2.[8] Biochemical studies have indicated that it inhibits HER1 and HER2 through distinct mechanisms.[1][9] By blocking the kinase activity, BMS-599626 prevents receptor autophosphorylation and abrogates downstream signaling cascades crucial for cell growth and proliferation.[1][4][9] Furthermore, in tumor cells capable of forming HER1/HER2 heterodimers, BMS-599626 has been shown to inhibit this heterodimerization, providing an additional layer of inhibition in tumors where receptor co-expression is a key driver of growth.[1][9][10]

Quantitative Data Presentation

The potency and selectivity of BMS-599626 have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki).

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |

| HER1 (EGFR) | 20[1][4][5][9], 22[11] | 2 (ATP-competitive)[8] | Highly selective.[1][9] |

| HER2 | 30[1][4][5][9], 32[11] | 5 (ATP-noncompetitive)[8] | Highly selective.[1][9] |

| HER4 | 190[4][5][6][8] | Not Reported | ~8-fold less potent compared to HER1/HER2.[4][5][6] |

| Other Kinases | >2,500[11] | Not Reported | >100-fold less potent against VEGFR2, c-Kit, Lck, MEK.[4][5][6] |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Tumor Type | HER Status | IC50 (µM) |

| Sal2 | Murine Salivary Gland | CD8HER2 fusion[4][9] | 0.24[8] |

| BT474 | Breast | HER2 Amplified[9] | 0.31[8] |

| N87 | Gastric | HER2 Amplified[9] | 0.45[8] |

| KPL-4 | Breast | HER2 Amplified[9] | 0.38[8] |

| HCC1954 | Breast | HER2 Amplified[8] | 0.34[8] |

| AU565 | Breast | HER2 Amplified[8] | 0.63[8] |

| GEO | Colon | HER1 Overexpression[1] | 0.90[8] |

| PC9 | Lung | HER1 Dependent[8] | 0.34[8] |

Signaling Pathway and Logical Relationships

BMS-599626 exerts its anti-proliferative effects by inhibiting key signaling pathways downstream of HER1 and HER2. Upon inhibition of receptor phosphorylation, the Ras/Raf/MEK/MAPK and PI3K/Akt pathways are suppressed, leading to cell cycle arrest and inhibition of cell growth.

Caption: HER1/HER2 signaling pathway inhibition by BMS-599626.

The logical flow from kinase inhibition to cellular effect demonstrates the compound's therapeutic rationale.

Caption: Logical flow of BMS-599626's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the core experimental protocols used in the initial studies of BMS-599626.

HER Kinase Assays

This protocol was used to determine the direct inhibitory effect of BMS-599626 on HER family kinases.

-

Enzyme Preparation: The cytoplasmic domains of HER1, HER2, and HER4 were expressed as recombinant proteins in Sf9 insect cells.[8] HER1 and HER4 were expressed as glutathione-S-transferase (GST) fusion proteins and purified by affinity chromatography.[8] Truncated HER2 protein was isolated using DEAE-Sepharose chromatography.[8]

-

Reaction Mixture: Kinase reactions were set up in a 50 µL volume containing:

-

Incubation: Reactions proceeded for 60 minutes at 27°C.[8]

-

Termination and Precipitation: Reactions were stopped by adding 10 µL of a buffer containing bovine serum albumin and EDTA. Acid-insoluble proteins were then precipitated using trichloroacetic acid.[8]

-

Detection: The precipitated proteins were captured on GF/C filter plates. The incorporation of radioactive ³³P into the substrate was quantified using liquid scintillation counting.[8]

-

Data Analysis: The percentage of kinase activity inhibition was calculated relative to control reactions (without the inhibitor). IC50 values were determined using nonlinear regression analysis.[8]

Cell Proliferation Assays

These assays measured the effect of BMS-599626 on the growth of tumor cell lines.

A. MTT Assay

-

Cell Plating: Cells were seeded at a density of 1,000 cells per well in 96-well plates and cultured for 24 hours in RPMI 1640 medium supplemented with 10% fetal bovine serum.[8]

-

Compound Addition: BMS-599626 was serially diluted in the culture medium and added to the wells. The final DMSO concentration was kept at or below 1%.[8]

-

Incubation: Cells were incubated with the compound for an additional 72 hours.[8]

-

Viability Measurement: Cell viability was assessed by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye. The conversion of MTT to formazan (B1609692) by metabolically active cells was measured using a plate reader.[8]

B. [³H]Thymidine Uptake Assay

This assay was used for cell lines where the MTT assay showed a poor correlation between dye metabolism and cell number.[8]

-

Cell Plating and Treatment: Performed as described in the MTT assay (Steps 1-3).

-

Radiolabeling: At the end of the 72-hour incubation, cells were pulsed with 0.4 µCi/well of [³H]thymidine for 3 hours.[8]

-